amino]butanoic acid CAS No. 697229-49-5](/img/structure/B496715.png)

4-[[(5-Fluoro-2-methoxyphenyl)sulfonyl](methyl)amino]butanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

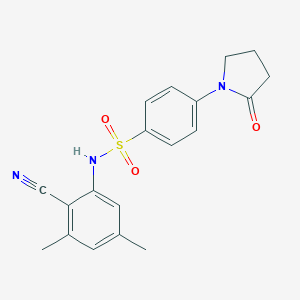

“4-[(5-Fluoro-2-methoxyphenyl)sulfonylamino]butanoic acid” is a compound with the molecular formula C12H16FNO5S . It belongs to the class of organic compounds known as n-benzylbenzamides .

Molecular Structure Analysis

The molecular structure of this compound includes a sulfonyl group attached to a 5-fluoro-2-methoxyphenyl ring and a butanoic acid group . Further structural analysis would require more specific data or computational modeling.Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the literature, related compounds have been involved in reactions such as the catalytic protodeboronation of pinacol boronic esters .Wissenschaftliche Forschungsanwendungen

-

- Application : Fluorine has proven to be remarkably successful in drug development programmes. Most drug development programmes will at least explore fluorine during optimisation of a lead compound .

- Method : Fluorine is often strategically placed on a molecule to suppress metabolism, modulate physical properties, and consequently increase in vivo half-lives .

- Results : Drugs such as 5-fluorouracil and atorvastatin have saved lives on a global scale whilst over 300 others, in the purported 20% of recent molecules, contributed much to reductions in disease prevalence and improvements in well-being .

-

- Application : Fluorimetry is a type of spectroscopy that measures the emitted radiation from a substance. This radiation is one that is emitted by the substance when the electrons transit from the excited state to the ground state .

- Method : When a substance is subjected to radiation of excitation wavelength, the electrons in the atom reach a singlet excited state. They then transit from singlet excited state to singlet ground state by emitting radiation with a specific wavelength. This emitted radiation is measured for analysis .

- Results : The unique properties of fluorine in terms of its steric compactness and its ability to form stable bonds to carbon contribute to its versatility, whilst its high electronegativity inductively tunes the electronic profile of a molecule thus modulating basicity/acidity and other physical characteristics .

-

- Application : Fluorine has proven to be remarkably successful in drug development programmes. Most drug development programmes will at least explore fluorine during optimisation of a lead compound .

- Method : Fluorine is often strategically placed on a molecule to suppress metabolism, modulate physical properties, and consequently increase in vivo half-lives .

- Results : Drugs such as 5-fluorouracil and atorvastatin have saved lives on a global scale whilst over 300 others, in the purported 20% of recent molecules , contributed much to reductions in disease prevalence and improvements in well-being .

-

- Application : Fluorimetry is a type of spectroscopy that measures the emitted radiation from a substance. This radiation is one that is emitted by the substance when the electrons transit from the excited state to the ground state .

- Method : When a substance is subjected to radiation of excitation wavelength, the electrons in the atom reach a singlet excited state. They then transit from singlet excited state to singlet ground state by emitting radiation with a specific wavelength. This emitted radiation is measured for analysis .

- Results : The unique properties of fluorine in terms of its steric compactness and its ability to form stable bonds to carbon contribute to its versatility, whilst its high electronegativity inductively tunes the electronic profile of a molecule thus modulating basicity/acidity and other physical characteristics .

Zukünftige Richtungen

The future directions for research on this compound could include elucidating its synthesis methods, exploring its chemical reactions, determining its mechanism of action, and investigating its physical and chemical properties. Additionally, studies could be conducted to determine its safety profile and potential applications .

Eigenschaften

IUPAC Name |

4-[(5-fluoro-2-methoxyphenyl)sulfonyl-methylamino]butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16FNO5S/c1-14(7-3-4-12(15)16)20(17,18)11-8-9(13)5-6-10(11)19-2/h5-6,8H,3-4,7H2,1-2H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBPDOUPTGXRCHI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCCC(=O)O)S(=O)(=O)C1=C(C=CC(=C1)F)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16FNO5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[[(5-Fluoro-2-methoxyphenyl)sulfonyl](methyl)amino]butanoic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(1,3-Benzodioxol-5-ylmethyl)-4-[(2-chlorobenzyl)sulfonyl]piperazine](/img/structure/B496633.png)

![4-methyl-N-[2-(2-thienyl)ethyl]benzamide](/img/structure/B496636.png)

![Methyl 2-{[2-(mesitylamino)-1-methyl-2-oxoethyl]sulfanyl}benzoate](/img/structure/B496639.png)

![2-[(2,3-Dimethoxyphenyl)sulfanyl]-1-phenylethanone](/img/structure/B496641.png)

![N-(3,4-dichlorophenyl)-N'-[2-(2,5-dimethoxyphenyl)ethyl]urea](/img/structure/B496643.png)

![1-[(4-fluorophenyl)sulfonyl]-N-[3-(methylsulfonyl)phenyl]prolinamide](/img/structure/B496644.png)

![1-[(4-fluorophenyl)sulfonyl]-N-[4-(piperidin-1-ylcarbonyl)phenyl]prolinamide](/img/structure/B496645.png)

![[2-(4-Methoxyphenyl)-4,5-dihydro-1,3-oxazole-4,4-diyl]dimethanol](/img/structure/B496647.png)

![4-{[(4-methoxy-3-methylphenyl)sulfonyl]amino}-N-(2-phenylethyl)benzamide](/img/structure/B496649.png)

![Ethyl 4-{[3-(trifluoromethyl)benzoyl]amino}phenylcarbamate](/img/structure/B496653.png)

![2-(Isopentyloxy)-5-{[4-(1-pyrrolidinylcarbonyl)anilino]sulfonyl}benzamide](/img/structure/B496654.png)

![N-[5-ethoxy-2-(lactoylamino)phenyl]-3,3-diphenylpropanamide](/img/structure/B496655.png)